![molecular formula C17H24N2O7S B2566535 Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate CAS No. 946285-74-1](/img/structure/B2566535.png)
Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O7S and its molecular weight is 400.45. The purity is usually 95%.
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Biological Activity
Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate, with the CAS number 946285-74-1, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N2O7S with a molecular weight of 400.4 g/mol. The structure includes a piperazine ring, a sulfonyl group, and a benzo[d][1,3]dioxole moiety, which are crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 946285-74-1 |
Molecular Formula | C₁₇H₂₄N₂O₇S |
Molecular Weight | 400.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has shown potential as an α-glucosidase inhibitor , which is significant in managing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM).
In a study evaluating similar compounds, it was found that certain derivatives exhibited IC50 values significantly lower than the standard inhibitor acarbose, indicating potent inhibitory activity against α-glucosidase .
Pharmacological Effects
- Antidiabetic Activity : The compound's ability to inhibit α-glucosidase suggests it may help control blood sugar levels by delaying carbohydrate absorption in the intestines.
- Antioxidant Properties : Compounds with similar structural motifs have been reported to exhibit antioxidant activity, which could contribute to their therapeutic effects in various diseases.
- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
Inhibitory Activity Against α-Glucosidase
A comparative study highlighted the efficacy of various synthesized compounds against yeast α-glucosidase. The results demonstrated that compounds with similar structures to this compound showed IC50 values ranging from 70.6 µM to 287.1 µM . This positions the compound as a promising candidate for further development in diabetes management.
Properties
IUPAC Name |
ethyl 4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O7S/c1-2-23-17(20)18-6-8-19(9-7-18)27(21,22)11-3-10-24-14-4-5-15-16(12-14)26-13-25-15/h4-5,12H,2-3,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZESVKNEMLQLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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